molecular formula C19H17ClN4O3S2 B2549499 5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 838260-41-6

5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2549499
CAS No.: 838260-41-6
M. Wt: 448.94
InChI Key: KYSCAPZPKJZTFL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and structural features, such as a pyrimidine ring, a thiophene ring, a furan ring, and various substituents including a carboxamide group .


Molecular Structure Analysis

The compound’s structure suggests it may have interesting electronic properties due to the conjugated system of alternating single and double bonds in its rings. Techniques like X-ray crystallography or NMR spectroscopy would typically be used to determine the exact molecular structure .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. The presence of polar functional groups like carboxamide suggests the compound might have some degree of water solubility .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism would depend on the biological target. Without more information, it’s impossible to speculate .

Safety and Hazards

Without specific toxicity data, it’s hard to assess the safety and hazards. As with all chemicals, safe handling procedures should be followed .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include investigating its biological activity if it’s intended to be a drug .

Properties

IUPAC Name

5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S2/c1-28-19-22-9-12(20)15(23-19)17(26)24-18-14(11-5-2-6-13(11)29-18)16(25)21-8-10-4-3-7-27-10/h3-4,7,9H,2,5-6,8H2,1H3,(H,21,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSCAPZPKJZTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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